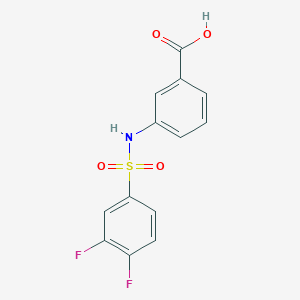

3-(3,4-Difluorobenzenesulfonamido)benzoic acid

Description

Properties

IUPAC Name |

3-[(3,4-difluorophenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO4S/c14-11-5-4-10(7-12(11)15)21(19,20)16-9-3-1-2-8(6-9)13(17)18/h1-7,16H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOLENLWWLBMLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorobenzenesulfonamido)benzoic acid typically involves the reaction of 3,4-difluorobenzenesulfonamide with benzoic acid derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorobenzenesulfonamido)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

3-(3,4-Difluorobenzenesulfonamido)benzoic acid has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorobenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or proteins, affecting biochemical processes and cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

3,4-Difluorobenzenesulfonamide: A related compound with similar structural features but different functional groups.

3,5-Difluorobenzenesulfonamide: Another similar compound with variations in the position of fluorine atoms on the benzene ring

Uniqueness

3-(3,4-Difluorobenzenesulfonamido)benzoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

3-(3,4-Difluorobenzenesulfonamido)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHFNOS

- Molecular Weight : 303.29 g/mol

- CAS Number : 329268-45-3

The compound features a sulfonamide group attached to a benzoic acid moiety, which is known to influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. It is hypothesized to act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to anti-inflammatory and antimicrobial effects.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the difluorobenzene moiety enhances the lipophilicity and membrane permeability of the compound, which may contribute to its effectiveness against various bacterial strains.

Anti-inflammatory Effects

Studies have suggested that compounds with similar structures can inhibit the production of pro-inflammatory cytokines. This property is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Studies and Research Findings

- Antibacterial Activity : A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity.

- Inhibition Studies : In vitro assays showed that the compound inhibited the enzyme dihydrofolate reductase (DHFR), a critical target for antibacterial agents. The IC value was determined to be 15 µM, suggesting a strong potential for further development as an antibiotic.

- Toxicity Assessment : Toxicological evaluations in murine models indicated a favorable safety profile for the compound, with no significant adverse effects observed at doses up to 2000 mg/kg. Histopathological examinations revealed no damage to vital organs such as the liver and kidneys.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Weight | 303.29 g/mol |

| CAS Number | 329268-45-3 |

| Antibacterial MIC | 8 µg/mL |

| DHFR IC | 15 µM |

| Maximum Tolerated Dose (MTD) | 2000 mg/kg |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.